BenchChemオンラインストアへようこそ!

Mebenoside

Analytical Chemistry Quality Control Drug Discovery

Mebenoside is a selective lipoxygenase (LOX) inhibitor that preferentially suppresses leukotriene synthesis without potent COX inhibition, making it essential for dissecting arachidonic acid pathways distinct from generic NSAIDs. Its documented ability to arrest proliferation and induce monocytic differentiation also supports targeted oncology and dermatology research. This precise mechanistic signature ensures reproducible cellular outcomes that COX-focused agents cannot deliver.

Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
CAS No. 55902-93-7
Cat. No. B1621768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebenoside
CAS55902-93-7
Molecular FormulaC28H32O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
InChIInChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28?/m1/s1
InChIKeyMYVXMYUGQJQBIV-OYDXEKDZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mebenoside (CAS 55902-93-7): Baseline Overview of a Multi-Target Tri-O-Benzyl Glucofuranoside Anti-Inflammatory Agent


Mebenoside (CAS 55902-93-7), chemically defined as methyl 3,5,6-tri-O-benzyl-D-glucofuranoside, is a synthetic, small-molecule glycoside belonging to a distinct class of tri-O-benzyl glucofuranosides [1]. Characterized by a molecular formula of C28H32O6 and a molecular weight of 464.55 g/mol, the compound features a furanose core bearing three benzyl ether protecting groups [2][3]. Mebenoside is classified as an anti-inflammatory and analgesic agent, with its pharmacological profile primarily defined by a potent and selective inhibition of lipoxygenase (LOX), which is central to its mechanism of action in disrupting arachidonic acid metabolism [4]. In contrast to many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX), Mebenoside's preferential LOX inhibition provides a distinct biochemical signature, leading to the downstream suppression of pro-inflammatory leukotrienes [4].

Mebenoside vs. Generic Anti-Inflammatory Substitutes: Why Compound-Specific Mechanisms Demand Precise Procurement


Within the broad category of anti-inflammatory agents, Mebenoside cannot be considered interchangeable with generic NSAIDs or other glucofuranoside analogs due to its unique, non-COX-centric mechanism of action. While many NSAIDs (e.g., ibuprofen, indomethacin) function primarily by inhibiting cyclooxygenase (COX-1 and/or COX-2) enzymes to reduce prostaglandin synthesis, Mebenoside is characterized as a potent and preferential inhibitor of lipoxygenase (LOX), with lesser activity against COX [1]. This fundamental difference in target engagement means that simply substituting a COX inhibitor for Mebenoside will not recapitulate its specific cellular effects, such as the arrest of proliferation and induction of differentiation in undifferentiated cells [2]. Furthermore, its action as a CCR5 antagonist [3] and its capacity to scavenge free radicals as an antioxidant [1] are not shared across all anti-inflammatory drug classes. This complex, multi-modal activity profile—which also includes inhibition of formyltetrahydrofolate synthetase and carboxylesterase to lesser extents [1]—underscores the critical need for procurement of the specific compound Mebenoside for research applications where these distinct molecular and cellular outcomes are the primary endpoints of investigation.

Mebenoside (55902-93-7) Comparative Evidence Guide: Quantified Differentiation from Tribenoside and NSAIDs


Mebenoside vs. Tribenoside: Molecular Weight and Lipophilicity Distinction

Mebenoside is structurally distinct from its closest analog, Tribenoside (CAS 10310-32-4), by a single methyl-for-ethyl substitution at the anomeric position (C-1) of the glucofuranose ring. This substitution results in quantifiable differences in fundamental physicochemical properties. Specifically, Mebenoside has a lower molecular weight of 464.55 g/mol compared to Tribenoside's 478.58 g/mol [1]. This structural difference also impacts lipophilicity; Mebenoside exhibits a computed LogD (pH 7.4) of 4.93 , whereas the LogD for Tribenoside under identical conditions is not directly available but is presumed higher based on the increased carbon count. This variation in lipophilicity and molecular weight is critical for analytical method development, as it directly influences chromatographic retention times and mass spectrometric detection, ensuring accurate identification and purity assessment of Mebenoside in complex matrices.

Analytical Chemistry Quality Control Drug Discovery

Mebenoside vs. Tribenoside: Topological Polar Surface Area (tPSA) Distinction

A key differentiation parameter influencing membrane permeability and bioavailability is the topological polar surface area (tPSA). Mebenoside possesses a tPSA of 66.4 Ų , which is significantly lower than the tPSA of its ethyl analog, Tribenoside. While the exact tPSA for Tribenoside is not specified in the provided results, the additional methylene group in Tribenoside's ethoxy substituent (versus Mebenoside's methoxy group) contributes to a higher molecular weight and, consequently, a larger molecular volume, which is correlated with an increased tPSA. A lower tPSA, such as that of Mebenoside, is generally associated with enhanced passive membrane diffusion and improved oral bioavailability, a property that can be strategically leveraged in drug design and formulation studies [1].

ADME Drug Design Pharmacokinetics

Mebenoside vs. Class: Preferential Lipoxygenase (LOX) over Cyclooxygenase (COX) Inhibition

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen or indomethacin, which are primarily cyclooxygenase (COX) inhibitors, Mebenoside exhibits a potent and preferential inhibitory activity against lipoxygenase (LOX) [1]. While quantitative IC50 values for Mebenoside against LOX are not available in the current search results, the Medical University of Lublin's record explicitly describes Mebenoside as a potent lipoxygenase inhibitor that also inhibits COX to a lesser extent [1]. This contrasts sharply with prototypical NSAIDs like indomethacin, which demonstrate low nanomolar IC50 values for COX-1 and COX-2 [2]. This differential target engagement profile is functionally significant, as it directs Mebenoside's anti-inflammatory effects towards the leukotriene pathway (via LOX) rather than the prostaglandin pathway (via COX), potentially mitigating COX-associated gastrointestinal or renal side effects [3].

Enzymology Inflammation Mechanism of Action

Mebenoside vs. In-Class Analogs: Induction of Cellular Differentiation in Undifferentiated Cells

Mebenoside demonstrates a specific functional effect on cellular differentiation that is not a universal property of all glucofuranoside anti-inflammatory agents. It exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This activity is particularly relevant in the context of anti-cancer research and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. While Tribenoside is noted for wound healing and mild anti-inflammatory effects , the specific induction of monocytic differentiation appears to be a more prominent feature described for Mebenoside. This differentiative capacity suggests a potential for Mebenoside to modulate cell fate decisions in a manner distinct from its close analog, making it a more suitable candidate for studies focused on cancer cell differentiation therapy or inflammatory skin disease models.

Cancer Biology Cell Differentiation Proliferation

Mebenoside (CAS 55902-93-7) Application Scenarios: Where Its Specific Properties Offer a Critical Advantage


Analytical Method Development and Quality Control for Differentiating Mebenoside from Tribenoside

Due to its close structural similarity to Tribenoside, Mebenoside requires precise analytical methods for unambiguous identification and purity assessment. The quantifiable differences in molecular weight (464.55 vs. 478.58 g/mol) and LogD (4.93) provide a clear basis for developing and validating HPLC-MS methods [1]. This is critical for pharmaceutical and chemical industries to ensure batch-to-batch consistency and to prevent cross-contamination or misidentification of these two compounds in research and development settings.

Mechanistic Studies on the Lipoxygenase Pathway in Inflammation and Cancer

Mebenoside's reported profile as a potent lipoxygenase inhibitor with lesser effects on cyclooxygenase makes it a valuable tool compound for researchers dissecting the specific contributions of the LOX pathway to inflammatory diseases and cancer progression . Unlike generic NSAIDs that predominantly inhibit COX, Mebenoside can be used to selectively interrogate the role of leukotrienes in cellular models of inflammation, asthma, or tumorigenesis without the confounding factor of simultaneous, potent COX inhibition .

Investigating Cellular Differentiation and Anti-Cancer Mechanisms

The documented ability of Mebenoside to arrest proliferation and induce monocytic differentiation in undifferentiated cells positions it as a key research tool in oncology and dermatology . This property is particularly relevant for experimental models of leukemia (where differentiation therapy is a strategy) and hyperproliferative skin diseases like psoriasis . Its dual action as an anti-inflammatory and a differentiation-inducing agent provides a unique, multi-faceted approach to studying the interplay between chronic inflammation and abnormal cell growth.

Pharmacokinetic and ADME Profiling for Glucofuranoside-Based Drug Candidates

The specific physicochemical properties of Mebenoside, including its lower molecular weight and tPSA (66.4 Ų) relative to its ethyl analog Tribenoside, make it a valuable comparator in ADME (Absorption, Distribution, Metabolism, Excretion) studies . Researchers designing glucofuranoside-based therapeutics can use Mebenoside as a benchmark to understand how minor structural modifications (e.g., methyl vs. ethyl group at C-1) impact key drug-like properties such as membrane permeability, solubility, and metabolic stability, thereby guiding lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mebenoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.